

A Comprehensive Technical Guide to the Physicochemical Properties of Tosufloxacin Tosylate Hydrate

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Compound of Interest

Compound Name: *Tosufloxacin tosylate hydrate*

Cat. No.: *B1662200*

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin tosylate hydrate is a synthetic fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of pathogens.[1][2] As a member of the quinolone class, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][3] The tosylate salt form is utilized to enhance the solubility and stability of the parent compound, tosylfloxacin.[1] Understanding the fundamental physicochemical properties of this active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy.

This guide provides an in-depth analysis of the core physicochemical characteristics of **Tosufloxacin tosylate hydrate**, supported by experimental methodologies and data presented for clarity and comparison.

Chemical and Physical Properties

Tosufloxacin is a zwitterionic drug, and its tosylate salt exists as a hydrate.[4] The fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid hydrate	[5]
Molecular Formula	C ₂₆ H ₂₅ F ₃ N ₄ O ₇ S (Monohydrate)	[5][6]
Molecular Weight	594.56 g/mol (Monohydrate)	[5][6][7]
Appearance	White to pale yellow crystalline powder	[6][8]
Melting Point	251-252°C	[3][8]
pKa ₁ (Carboxylic Acid)	5.8	[4]
pKa ₂ (Amine)	8.7	[4]

Solubility Profile

Tosufloxacin exhibits poor water solubility, a characteristic that can impact its oral bioavailability.[9] The tosylate salt form is employed to improve this property. Solubility is highly dependent on the pH and the ionic composition of the medium.

Solvent/Condition	Solubility	Source
Water	0.246 g/L	[9]
Water (as inclusion complex with HP-β-CD)	10.368 g/L	[9]
DMSO	< 1 mg/mL (Slightly soluble)	[6]
Methanol	Slightly soluble	[8]
pH 6.5 (Equilibrium Solubility)	2.1 µg/mL	[4]

The dissolution of Tosufloxacin tosylate can be suppressed in media containing sodium chloride due to the precipitation of a less soluble hemi-hydrochloride salt on the particle surface.[4] In contrast, in the presence of sodium sulfate, the free form of tosylfloxacin tends to precipitate.[4] This highlights the critical influence of excipients and biorelevant media composition on the drug's dissolution behavior.

Solid-State Characterization

The solid-state properties, including crystallinity and polymorphism, are vital as they influence stability, dissolution, and manufacturability.

Crystallinity and Polymorphism

Tosufloxacin tosylate hydrate is a crystalline solid.[3] While extensive studies on different polymorphic forms are not widely published, its crystalline nature is confirmed through Powder X-ray Diffraction (PXRD).[4][9] The diffraction pattern of the pure drug shows characteristic peaks, which differ from its physical mixtures or inclusion complexes, indicating changes in the crystalline structure.[9] The potential for forming different salt forms, such as the hemi-hydrochloride, under specific conditions suggests that the solid phase can transform, which is a key consideration in formulation.[4]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of the compound. DSC can be used to determine the melting point and identify potential solid-state interactions between the API and excipients.[10] TGA is used to assess thermal stability and determine the water content in the hydrate form.[4]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural confirmation and identification of **Tosufloxacin tosylate hydrate**.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** The FTIR spectrum reveals characteristic absorption bands for the functional groups present. Key peaks include those for the amino (-NH_2) stretching vibration (around 3435 cm^{-1}), C-H stretching on the benzene ring (3062

cm^{-1}), C-H stretching on methyl/methylene groups (2964 cm^{-1}), and a range of peaks for carbonyl and aromatic systems ($1735\text{-}1007\text{ cm}^{-1}$).^[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the molecular structure of antibiotics like Tosufloxacin.^[11] Due to poor water solubility, solvents like DMSO- d_6 are often used for analysis.^[9] Chemical shifts in the presence of other molecules, such as cyclodextrins, can confirm intermolecular interactions.^[9]
- Powder X-ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for the crystalline solid, confirming its structure and detecting different crystalline forms.^[12] The diffraction pattern of Tosufloxacin tosylate shows sharp, characteristic peaks indicative of its crystalline nature.^[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of physicochemical properties.

Solubility Determination

The equilibrium solubility is determined by adding an excess amount of **Tosufloxacin tosylate hydrate** to a specific solvent (e.g., distilled water, buffer of a certain pH). The resulting suspension is agitated, typically on a magnetic stirrer at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.^[9] After reaching equilibrium, the suspension is filtered through a membrane filter (e.g., $0.45\text{ }\mu\text{m}$) to remove undissolved solids. The concentration of the drug in the filtrate is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry against a standard calibration curve.^[9]

Powder X-ray Diffraction (PXRD)

PXRD analysis is performed using a diffractometer with Cu $\text{K}\alpha$ radiation. A small amount of the powder sample is placed on a sample holder. Data is collected over a 2θ angle range, typically from 5° to 80° .^[9] Common instrument settings include a voltage of 40 kV, a current of 40 mA, and a step size of 0.02° at a scanning rate of $5^\circ/\text{min}$.^{[4][9]} The resulting diffractogram provides information on the crystalline structure of the sample.

Differential Scanning Calorimetry (DSC)

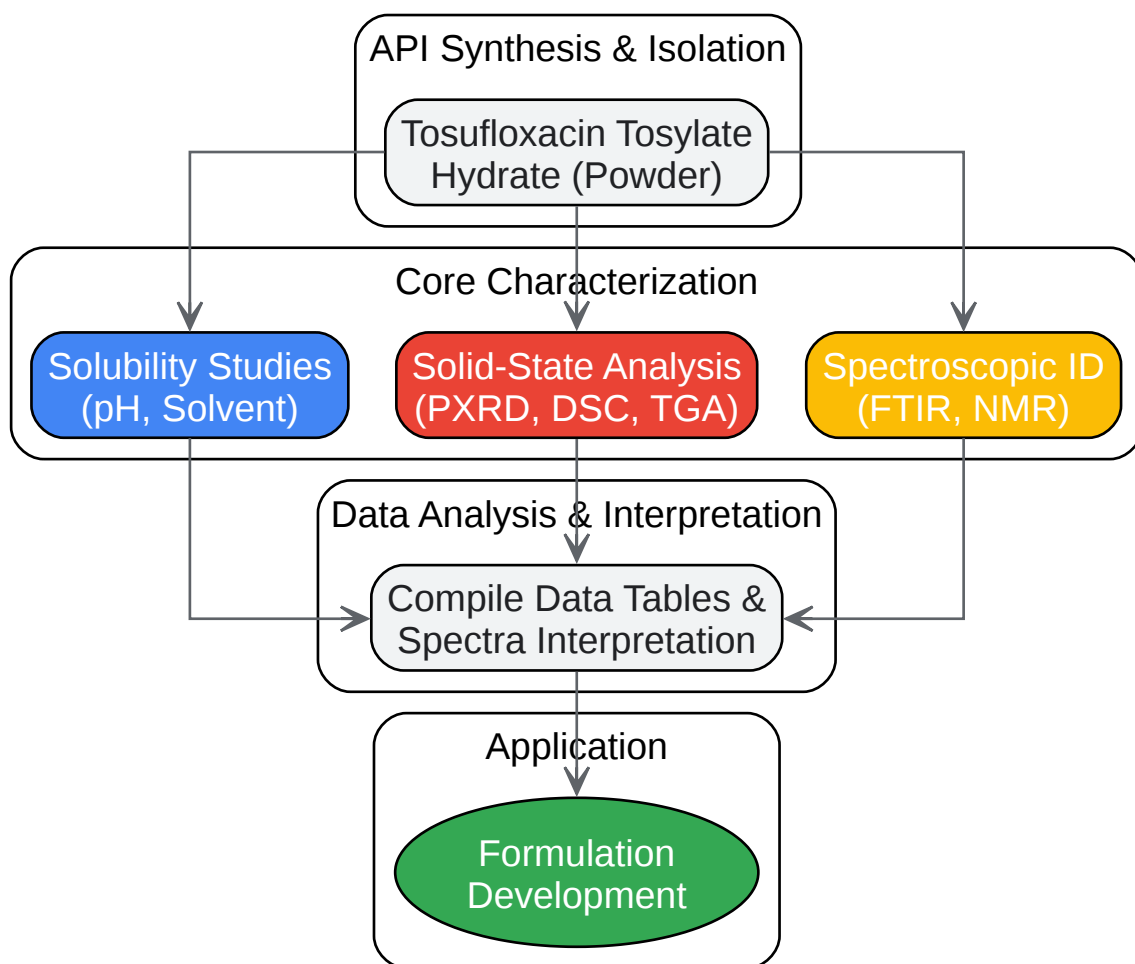
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. A few milligrams of the sample are hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range under an inert nitrogen atmosphere. The resulting thermogram shows endothermic or exothermic peaks corresponding to events like melting, dehydration, or degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is typically recorded using the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is mixed with potassium bromide powder and compressed into a thin pellet. The spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm^{-1}). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Visualizations

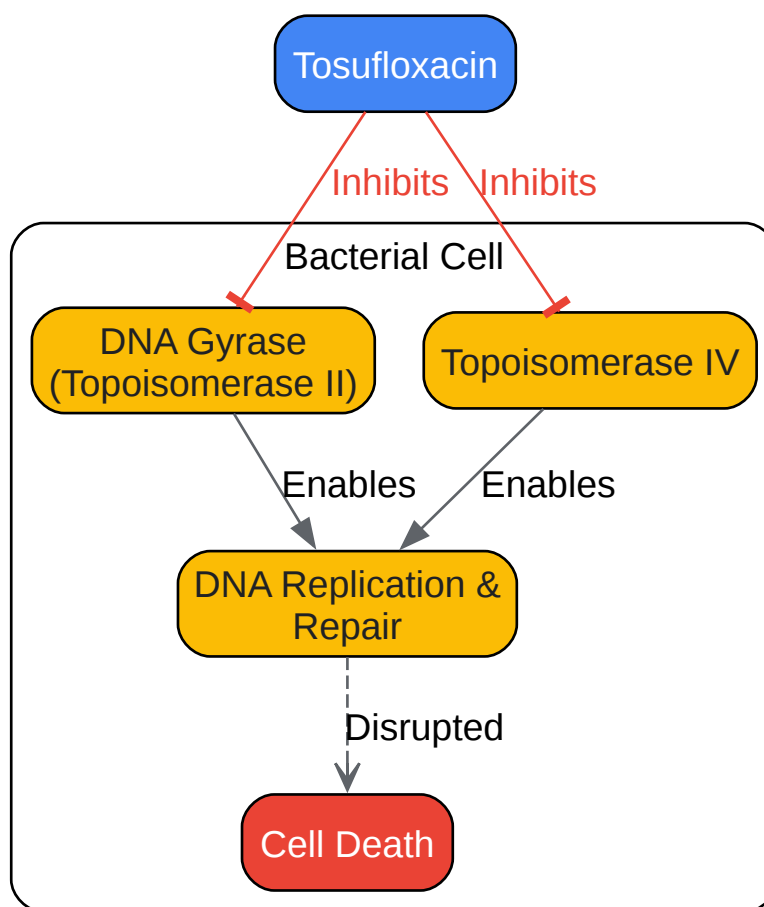
Workflow for Physicochemical Characterization



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Caption: General workflow for the physicochemical characterization of an API.

Mechanism of Action



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Caption: Inhibition of bacterial enzymes by Tosufloxacin leads to cell death.

Conclusion

The physicochemical properties of **Tosufloxacin tosylate hydrate** are integral to its function as a pharmaceutical agent. Its identity as a crystalline hydrate with poor, pH-dependent aqueous solubility governs many of the strategies required for its successful formulation. Characterization through thermal, spectroscopic, and diffraction techniques provides the necessary data to ensure quality, stability, and performance. A thorough understanding of these core properties is essential for drug development professionals aiming to optimize the delivery and therapeutic efficacy of this potent fluoroquinolone antibiotic.

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